molecular formula C11H12N2O B13872866 N-(2-Quinolin-2-yl-ethyl)-hydroxylamine

N-(2-Quinolin-2-yl-ethyl)-hydroxylamine

Cat. No.: B13872866
M. Wt: 188.23 g/mol
InChI Key: XHQONFKHUQCCII-UHFFFAOYSA-N
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Description

N-(2-Quinolin-2-yl-ethyl)-hydroxylamine is a hydroxylamine derivative featuring a quinoline moiety linked via an ethyl group to the hydroxylamine functional group (-NHOH). Quinoline, a heterocyclic aromatic compound with a nitrogen atom, is widely recognized for its role in medicinal chemistry, particularly in antimalarial, anticancer, and antiviral agents . The hydroxylamine group introduces redox-active properties, enabling participation in metabolic and synthetic pathways.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-(2-quinolin-2-ylethyl)hydroxylamine

InChI

InChI=1S/C11H12N2O/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6,12,14H,7-8H2

InChI Key

XHQONFKHUQCCII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CCNO

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-quinolin-2-ylethyl)hydroxylamine typically involves the reaction of quinoline derivatives with hydroxylamine. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline . This quinoline can then be further reacted with hydroxylamine to form N-(2-quinolin-2-ylethyl)hydroxylamine. Industrial production methods often focus on optimizing reaction conditions to increase yield and purity, such as using microwave-assisted synthesis or solvent-free conditions .

Chemical Reactions Analysis

N-(2-quinolin-2-ylethyl)hydroxylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(2-quinolin-2-ylethyl)hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.

    Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2-quinolin-2-ylethyl)hydroxylamine involves its interaction with molecular targets and pathways in biological systems. It can act as an inhibitor of certain enzymes, disrupt cellular processes, and induce oxidative stress. The specific molecular targets and pathways involved depend on the biological context and the specific quinoline derivative being studied .

Comparison with Similar Compounds

Structural Analogues and Functional Groups

N-(2-Methoxyphenyl)hydroxylamine
  • Structure : A hydroxylamine substituted with a 2-methoxyphenyl group.
  • Key Differences: Lacks the quinoline heterocycle and ethyl linker present in the target compound.
  • Metabolism: Metabolized by hepatic CYP enzymes (CYP1A, CYP2B, CYP2E1) to o-aminophenol (oxidation) and o-anisidine (reduction) .
  • Relevance: Highlights the impact of aromatic substituents on metabolic pathways. The quinoline moiety in N-(2-Quinolin-2-yl-ethyl)-hydroxylamine may alter CYP interactions compared to methoxyphenyl derivatives.
Controlled Hydroxylamine Derivatives
  • Examples : N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine, N-(2,5-Dimethoxy-4-propylthiophenthyl)hydroxylamine .
  • Key Differences: Phenethyl or thiophenethyl substituents instead of quinoline-ethyl.
  • Implications: The quinoline group may confer distinct pharmacological or toxicological profiles compared to phenyl/thiophenyl analogs.
Quinolin-2-ylmethanamine (CAS 5760-20-3)
  • Structure: A quinoline derivative with an aminomethyl group at the 2-position.
  • Key Differences : Replaces hydroxylamine with a primary amine.
  • Properties :
    • Inhibits CYP1A2, CYP2C19, and CYP3A4 enzymes .
    • Exhibits skin/eye irritation hazards (H315, H319) .
  • Relevance: Suggests that quinoline-based compounds may interact with drug-metabolizing enzymes, a consideration for this compound.
Hydroxylamine Reactivity
  • General Reactivity: Hydroxylamines participate in N-amination reactions (e.g., synthesis of quinoxaline derivatives) and redox cycling .
  • Artifact Formation : Reacts with carbonyl-containing molecules to form N/S-containing artifacts, complicating analytical studies .

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